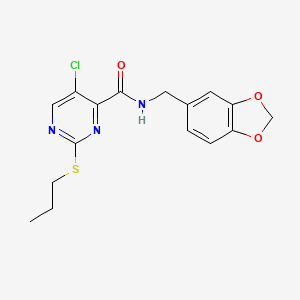

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by distinct structural motifs:

- Pyrimidine core: A six-membered aromatic ring with a chlorine atom at position 5 and a propylsulfanyl (S–CH₂CH₂CH₃) group at position 2.

- Carboxamide substituent: The N-(1,3-benzodioxol-5-ylmethyl) group, comprising a methylenedioxybenzene (1,3-benzodioxole) fused ring linked via a methylene bridge to the carboxamide nitrogen.

- Functional implications: The sulfanyl group confers moderate electron-donating properties, while the benzodioxol moiety may enhance lipophilicity and metabolic stability. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic/heterocyclic interactions .

Properties

Molecular Formula |

C16H16ClN3O3S |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-2-5-24-16-19-8-11(17)14(20-16)15(21)18-7-10-3-4-12-13(6-10)23-9-22-12/h3-4,6,8H,2,5,7,9H2,1H3,(H,18,21) |

InChI Key |

ZXRCKLIAPAKRML-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution, where a propylthiol reacts with a suitable leaving group on the pyrimidine ring.

Amidation Reaction: The final step involves the coupling of the benzodioxole moiety with the chlorinated pyrimidine derivative through an amidation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

Substitution: The chlorinated pyrimidine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other pyrimidine-4-carboxamide derivatives, differing primarily in substituents at the pyrimidine-2 position and the carboxamide side chain. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidine-4-Carboxamide Derivatives

Key Observations

Substituent Effects at Pyrimidine-2 Position: The propylsulfanyl group in the main compound is less polar and electron-rich compared to the sulfonyl groups in analogs . Sulfonyl derivatives may exhibit stronger hydrogen-bond acceptor capacity, influencing target binding.

Carboxamide Side Chain Variations: The benzodioxol-methyl group in the main compound offers a fused bicyclic structure, likely enhancing membrane permeability compared to the monocyclic benzyl-pyridinyl () or heteroaromatic thiadiazole () . The pyridinyl group () introduces a basic nitrogen, which could improve aqueous solubility via salt formation, whereas the thiadiazole () may engage in π-stacking or dipole interactions .

Physicochemical and Pharmacokinetic Implications :

- Sulfanyl-containing compounds (main compound) may resist oxidative metabolism better than sulfonyl analogs, though sulfonyl groups often improve solubility .

- The benzodioxol moiety’s lipophilicity could enhance blood-brain barrier penetration relative to the polar thiadiazole or pyridinyl groups .

Research Findings and Implications

While direct pharmacological data for the main compound are unavailable in the provided evidence, structural comparisons suggest:

- Target selectivity : The benzodioxol-methyl group may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites).

- Metabolic stability : The thioether linkage (propylsulfanyl) might reduce susceptibility to cytochrome P450 oxidation compared to sulfonyl derivatives.

Further studies (e.g., crystallography via SHELX or molecular modeling) are needed to validate these hypotheses.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 359.82 g/mol. The compound features a pyrimidine core substituted with a benzodioxole moiety and a propylsulfanyl group, contributing to its diverse biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer efficacy of pyrimidine derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity. For example, similar derivatives have shown IC50 values as low as 0.09 µM against MCF-7 cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| This compound | HepG2 | TBD |

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed against a variety of pathogens. Studies indicate:

- Microbial Strains Tested : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. faecalis, and C. albicans.

- Results : The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 256 µg/mL against the tested strains .

Table 2: Antimicrobial Activity Against Various Strains

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| K. pneumoniae | TBD |

| A. baumannii | TBD |

| P. aeruginosa | TBD |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 and HCT-116 cells, revealing that compounds similar to this compound exhibited substantial cytotoxicity at concentrations around 250 μM after 72 hours .

- Antimicrobial Efficacy : Another research examined the efficacy of synthesized pyrimidines against seven microbial strains, demonstrating that certain derivatives possess promising antimicrobial properties that warrant further investigation in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.